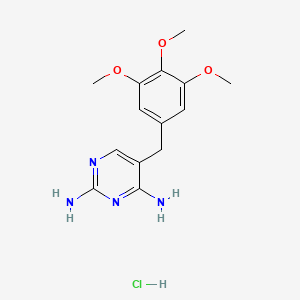

Trimethoprim Hydrochloride

説明

特性

CAS番号 |

60834-30-2 |

|---|---|

分子式 |

C14H19ClN4O3 |

分子量 |

326.78 g/mol |

IUPAC名 |

5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride |

InChI |

InChI=1S/C14H18N4O3.ClH/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;/h5-7H,4H2,1-3H3,(H4,15,16,17,18);1H |

InChIキー |

YLCCEQZHUHUYPA-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.Cl |

他のCAS番号 |

60834-30-2 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Trimethoprim Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of trimethoprim hydrochloride, a synthetic antibacterial agent. It further details the methodologies for its structure elucidation, offering insights for researchers and professionals in drug development.

Chemical Properties of this compound

This compound is a white to light yellow, odorless, and bitter compound.[1] It is the hydrochloride salt of trimethoprim, an aminopyrimidine antibiotic.[2] The quantitative chemical and physical properties of both trimethoprim and its hydrochloride salt are summarized for comparative analysis.

| Property | Trimethoprim | This compound | References |

| IUPAC Name | 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride | [2] |

| Chemical Formula | C₁₄H₁₈N₄O₃ | C₁₄H₁₉ClN₄O₃ | [1][2] |

| Molecular Weight | 290.32 g/mol | 326.78 g/mol | [1][2] |

| Melting Point | 199-203 °C | Not specified | [3] |

| Solubility | Very slightly soluble in water; slightly soluble in ethanol. | Soluble in DMSO (50 mg/mL). | [3] |

| pKa (Strongest Basic) | 7.16 | 7.16 | [4] |

Structure Elucidation of this compound

The definitive structure of this compound has been elucidated and confirmed through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecule's connectivity, three-dimensional arrangement, and elemental composition.

Experimental Workflow for Structure Elucidation

The logical workflow for the structural determination of this compound is outlined below. This process integrates data from multiple analytical techniques to build a comprehensive and verified molecular structure.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the structure elucidation of this compound.

NMR spectroscopy is fundamental in determining the carbon-hydrogen framework of trimethoprim.

-

¹H NMR Spectroscopy:

-

Objective: To identify the number and types of protons and their neighboring environments.

-

Sample Preparation: A sample of trimethoprim is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆).[5]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 or 400 MHz) is used.

-

Data Acquisition: The ¹H NMR spectrum is recorded.

-

Expected Signals: The spectrum of trimethoprim in DMSO-d₆ shows a singlet for the C₄-H proton of the heterocyclic ring at approximately 7.53 ppm. The two protons on the aromatic ring appear as a singlet at around 6.56 ppm. The nine protons of the three methoxy (OCH₃) groups exhibit two distinct singlets: one for six protons at ~3.73 ppm and another for three protons at ~3.63 ppm. The two aliphatic protons of the methylene bridge (C₉-H₂) show a singlet at 3.54 ppm. Two singlets for the amino groups (N₄-H₂ and N₂-H₂) appear at approximately 5.7 and 6.2 ppm, respectively.[5]

-

-

¹³C NMR Spectroscopy:

-

Objective: To determine the number and types of carbon atoms in the molecule.

-

Sample Preparation: The sample is prepared as for ¹H NMR spectroscopy.

-

Instrumentation: A high-field NMR spectrometer (e.g., 75 or 100 MHz) is utilized.

-

Data Acquisition: The ¹³C NMR spectrum is recorded.

-

Expected Signals: The spectrum will show distinct signals for each unique carbon atom in the trimethoprim molecule, including the aromatic, pyrimidine, methoxy, and methylene carbons.

-

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

-

Objective: To ascertain the precise molecular mass and obtain structural information from fragmentation patterns.

-

Sample Preparation: For analysis of trimethoprim in biological fluids, a common method involves protein precipitation with acetonitrile containing isotopically labeled internal standards. The resulting supernatant is then diluted and injected.[6] For trace analysis in water, solid-phase extraction (SPE) with a hydrophilic-lipophilic balanced resin can be used, followed by elution with acidified methanol.[7]

-

Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) is typically used.[7]

-

Data Acquisition: Electrospray ionization (ESI) in positive ion mode is a common technique for trimethoprim analysis.[6][8] The mass spectrum reveals the parent ion peak and various fragment ions. The analysis time can be very short, under 20 seconds per sample with ultra-fast SPE-tandem mass spectrometry.[6]

X-ray crystallography provides the definitive three-dimensional structure of trimethoprim in its solid, crystalline state.

-

Objective: To determine the precise spatial arrangement of atoms in the crystal lattice.

-

Sample Preparation: Single crystals of trimethoprim are grown. For instance, a co-crystal of trimethoprim and citric acid was prepared by dissolving trimethoprim in methanol and citric acid in ethanol, mixing the solutions, and then allowing the solvent to evaporate slowly from a desiccator to form crystalline solids.[9]

-

Instrumentation: A powder X-ray diffractometer is used for the analysis.[9]

-

Data Acquisition: The crystal is irradiated with X-rays, and the diffraction pattern is collected. For a study on a trimethoprim-citric acid co-crystal, a Philips X'Pert Powder diffractometer with Cu Kα radiation (λ = 1.54178 Å) was used, with a current of 40 mA and a voltage of 40 kV. Data was collected in reflection mode over a 2θ range of 5°–40° at a scan speed of 5°/min.[9]

-

Structure Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Trimethoprim functions as an antibacterial agent by targeting the bacterial folic acid synthesis pathway, which is crucial for the production of nucleotides and ultimately DNA and protein synthesis.[10][11] It is a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[12][13]

Signaling Pathway of Trimethoprim's Action

Trimethoprim competitively inhibits bacterial dihydrofolate reductase, preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[10][13] THF is an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division.[11] The high affinity of trimethoprim for the bacterial enzyme over its mammalian counterpart accounts for its selective toxicity.[14]

References

- 1. Trimethoprim HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethoprim | 738-70-5 [chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trace analysis of trimethoprim and sulfonamide, macrolide, quinolone, and tetracycline antibiotics in chlorinated drinking water using liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oamjms.eu [oamjms.eu]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

An In-depth Technical Guide to the Mode of Action of Trimethoprim Hydrochloride Against Gram-Positive vs. Gram-Negative Bacteria

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethoprim is a synthetic bacteriostatic antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[1][2][3] This inhibition prevents the production of tetrahydrofolate, an essential precursor for the synthesis of bacterial DNA, RNA, and proteins, ultimately halting cellular replication.[3][4] While this core mechanism is consistent across susceptible bacteria, the efficacy and resistance profiles of trimethoprim exhibit notable differences between gram-positive and gram-negative species. These distinctions are primarily rooted in the structural variations of the bacterial cell envelope and the diverse array of acquired resistance mechanisms. This guide provides a detailed examination of trimethoprim's mode of action, a comparative analysis of its activity against gram-positive and gram-negative bacteria, a summary of resistance mechanisms, and detailed protocols for key evaluative experiments.

Core Mechanism of Action: Inhibition of the Folate Pathway

Bacteria, unlike mammals, must synthesize their own folic acid, making the folate pathway an ideal target for selective antimicrobial therapy.[2] Trimethoprim's action is highly specific; it competitively inhibits bacterial dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][4] THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids.[5] By blocking this step, trimethoprim leads to a depletion of THF, which in turn arrests DNA replication and cell division.[2] The drug exhibits a significantly higher affinity for bacterial DHFR—up to 60,000 times greater than for its mammalian counterpart—which accounts for its selective toxicity and favorable safety profile.[2][3]

Caption: Trimethoprim inhibits bacterial dihydrofolate reductase (DHFR).

Comparative Efficacy: Gram-Positive vs. Gram-Negative Bacteria

Trimethoprim's spectrum of activity includes most gram-positive aerobic cocci and many gram-negative aerobic bacilli.[4][6] However, the intrinsic susceptibility and the prevalence of resistance can vary significantly between these two broad classes of bacteria.

Intrinsic Susceptibility Factors

The fundamental difference between gram-positive and gram-negative bacteria lies in their cell envelope structure.

-

Gram-Positive Bacteria: Possess a thick, exposed peptidoglycan layer which generally allows small molecules like trimethoprim to penetrate and reach their cytoplasmic target (DHFR) with relative ease.[7]

-

Gram-Negative Bacteria: Feature a more complex cell envelope, with a thin peptidoglycan layer sandwiched between the inner cytoplasmic membrane and an outer membrane.[8] This outer membrane, composed of lipopolysaccharides, acts as a selective permeability barrier, potentially restricting the influx of antibiotics and contributing to intrinsic resistance in some species.[7]

Quantitative Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The following table summarizes typical MIC ranges for trimethoprim against common gram-positive and gram-negative pathogens. Susceptibility breakpoints can vary by organization (e.g., CLSI, EUCAST). For Enterobacteriaceae, a common breakpoint for susceptibility is ≤2 µg/mL to ≤8 µg/mL.[9][10]

| Category | Bacterial Species | Common MIC50 (µg/mL) | Common MIC90 (µg/mL) | General Susceptibility Status |

| Gram-Positive | Staphylococcus aureus | 0.5 - 2 | 4 - >32 | Susceptible to Intermediate; resistance is common.[11] |

| Staphylococcus saprophyticus | ≤0.5 | 1 - 2 | Generally Susceptible.[12] | |

| Streptococcus pneumoniae | 1 - 4 | >8 | Intermediate to Resistant; high resistance rates reported.[12][13] | |

| Enterococcus spp. | 0.5 - >32 | >32 | Often intrinsically resistant or requires synergistic combination.[14] | |

| Gram-Negative | Escherichia coli | ≤0.5 - 2 | >32 | Variable; resistance rates are increasing dramatically.[10][12] |

| Klebsiella pneumoniae | 2 - >32 | >32 | Often Resistant.[10][15] | |

| Haemophilus influenzae | 0.12 - 1 | 2 - >32 | Susceptible to Resistant.[16][17] | |

| Pseudomonas aeruginosa | >32 | >32 | Intrinsically Resistant.[18] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are illustrative and can vary significantly based on geographic location and clinical setting.

Mechanisms of Resistance: A Comparative Analysis

Bacterial resistance to trimethoprim can be intrinsic or acquired and has become increasingly prevalent.[6] The primary mechanisms involve modification of the drug target, overproduction of the target, and reduction of intracellular drug concentration.

Caption: A logical diagram of bacterial resistance strategies to trimethoprim.

Target Site Modification

This is the most significant mechanism of high-level resistance.[9]

-

Chromosomal Mutations: Point mutations in the chromosomal gene for DHFR (folA) can alter the enzyme's structure, reducing its binding affinity for trimethoprim.[6][16] This is a common mechanism in both gram-positive (e.g., S. aureus) and gram-negative bacteria.[15][19]

-

Acquisition of Resistant DHFR: Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry dfr genes.[20][21] These genes encode novel DHFR enzymes that are highly resistant to trimethoprim inhibition. This mechanism is clinically the most important and is widespread in both gram-positive and gram-negative species.[21] However, the dissemination via integrons is particularly efficient and prevalent among gram-negative pathogens like E. coli and K. pneumoniae.[20][22] Over 30 different dfr gene families have been identified.[9]

Overproduction of DHFR

Some resistant bacteria exhibit mutations in the promoter region of the folA gene, leading to the overexpression of the normal, susceptible DHFR enzyme.[16][19] The increased concentration of the enzyme effectively titrates out the drug, requiring a higher concentration of trimethoprim to achieve inhibition. This mechanism typically confers a lower level of resistance and is more commonly reported in gram-negative bacteria.[15]

Reduced Permeability and Efflux Pumps

-

Permeability: The outer membrane of gram-negative bacteria provides an intrinsic barrier that can be modified to further reduce trimethoprim uptake.[16]

-

Efflux Pumps: Both gram-positive and gram-negative bacteria can acquire or upregulate efflux pumps that actively transport trimethoprim out of the cell, preventing it from reaching its target concentration in the cytoplasm.[9] This mechanism is a well-documented cause of multidrug resistance in gram-negative species like P. aeruginosa (e.g., MexAB-OprM pumps) and through plasmid-encoded pumps like OqxAB.[9]

| Resistance Mechanism | More Prevalent/Significant In | Description |

| Target Modification | ||

| Chromosomal folA Mutation | Gram-Positive & Gram-Negative | Point mutations decrease drug binding affinity.[6][16] |

| Plasmid-mediated dfr genes | Gram-Negative | Acquisition of genes for highly resistant DHFR enzymes, often on integrons, is a primary driver of resistance spread.[20][22] |

| Target Overproduction | Gram-Negative | Promoter mutations lead to increased expression of chromosomal DHFR.[15][19] |

| Reduced Drug Access | ||

| Decreased Permeability | Gram-Negative | The outer membrane provides a natural barrier that can be modified to limit drug entry.[16] |

| Active Efflux Pumps | Gram-Negative | Multidrug efflux pumps actively remove trimethoprim from the cell.[9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of trimethoprim, adapted from CLSI guidelines.[23][24]

1. Materials:

-

Trimethoprim hydrochloride powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates (e.g., E. coli ATCC 25922 as a quality control strain)

-

Spectrophotometer

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

2. Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of trimethoprim in a suitable solvent (e.g., DMSO, followed by dilution in sterile water) and sterilize by filtration.

-

Drug Dilution Series: In a 96-well plate, perform a two-fold serial dilution of the trimethoprim stock solution in CAMHB to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). Leave a column for a growth control (no drug) and a sterility control (no bacteria).

-

Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized inoculum so that after addition to the microtiter plate, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of trimethoprim that shows no visible turbidity (bacterial growth).

Caption: A workflow for determining Minimum Inhibitory Concentration (MIC).

Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures DHFR activity by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.[25][26][27]

1. Materials:

-

Purified bacterial DHFR enzyme

-

DHFR assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

NADPH solution

-

Dihydrofolate (DHF) substrate solution

-

This compound (inhibitor)

-

96-well UV-transparent microtiter plate

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

2. Methodology:

-

Reagent Preparation: Prepare working solutions of DHFR enzyme, NADPH, and DHF in assay buffer. Prepare a serial dilution of trimethoprim to test a range of inhibitor concentrations.

-

Assay Setup: In a 96-well plate, add the following to appropriate wells:

-

Test Wells: Assay buffer, DHFR enzyme, and a specific concentration of trimethoprim.

-

Positive Control (No Inhibitor): Assay buffer, DHFR enzyme.

-

Negative Control (No Enzyme): Assay buffer.

-

-

Pre-incubation: Pre-incubate the plate for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add NADPH to all wells, followed by the DHF substrate to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 60 seconds for 10-20 minutes at room temperature.

-

Data Analysis: Calculate the rate of NADPH oxidation (change in A340/min) for each well. Determine the percent inhibition for each trimethoprim concentration relative to the positive control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be calculated by plotting percent inhibition against inhibitor concentration.

Caption: A workflow for a Dihydrofolate Reductase (DHFR) inhibition assay.

Conclusion and Future Directions

This compound remains a clinically relevant antibiotic, but its utility is threatened by the global rise in resistance. Its core mechanism—the targeted inhibition of bacterial DHFR—is well-understood. The key differences in its activity against gram-positive and gram-negative bacteria stem less from the core mechanism itself and more from structural barriers (the gram-negative outer membrane) and, most critically, the varied and efficient mechanisms of acquired resistance. Gram-negative bacteria, in particular, leverage highly mobile genetic elements to acquire and disseminate resistant dfr genes, in addition to utilizing efflux pumps and permeability barriers. For drug development professionals, overcoming these resistance mechanisms is paramount. Future research should focus on developing novel DHFR inhibitors that are insensitive to common resistance mutations, exploring adjuvants that can restore trimethoprim susceptibility by blocking efflux pumps or disrupting the gram-negative outer membrane, and continued surveillance of resistance patterns to guide clinical use.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 3. Trimethoprim - Wikipedia [en.wikipedia.org]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. crestonepharma.com [crestonepharma.com]

- 8. Gram-positive and gram-negative: What is the difference? [medicalnewstoday.com]

- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance [pdb101.rcsb.org]

- 10. Susceptibility of Multidrug-Resistant Gram-Negative Urine Isolates to Oral Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. academic.oup.com [academic.oup.com]

- 13. antimicrobianos.com.ar [antimicrobianos.com.ar]

- 14. researchgate.net [researchgate.net]

- 15. karger.com [karger.com]

- 16. academic.oup.com [academic.oup.com]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. New Trimethoprim-Like Molecules: Bacteriological Evaluation and Insights into Their Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. Item - Molecular basis for trimethoprim and sulphonamide resistance in Gram negative pathogens - Karolinska Institutet - Figshare [openarchive.ki.se]

- 21. Trimethoprim and brodimoprim resistance of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Characterization of trimethoprim-sulfamethoxazole resistance genes and their relatedness to class 1 integron and insertion sequence common region in gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antimicrobial susceptibility test [bio-protocol.org]

- 24. youtube.com [youtube.com]

- 25. content.abcam.com [content.abcam.com]

- 26. DHFR Enzyme Inhibition assay [bio-protocol.org]

- 27. abcam.com [abcam.com]

The Molecular Basis of Trimethoprim Selectivity for Bacterial Dihydrofolate Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim, a synthetic antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy lies in its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. This pathway is critical for the synthesis of nucleotides and certain amino acids, making DHFR an ideal target for antimicrobial agents. The remarkable success of trimethoprim as a therapeutic agent stems from its several thousand-fold greater affinity for bacterial DHFR compared to its human counterpart, ensuring targeted bacterial disruption with minimal host toxicity. This in-depth technical guide elucidates the molecular underpinnings of this selectivity, providing a comprehensive overview of the structural and kinetic differences that govern the differential binding of trimethoprim to bacterial and human DHFR. We will explore the key amino acid residues responsible for this discrimination, present quantitative binding data, and detail the experimental methodologies used to unravel this fascinating example of targeted drug action.

Introduction: Dihydrofolate Reductase as a Key Antimicrobial Target

Dihydrofolate reductase (DHFR) catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the biosynthesis of purines, thymidylate, and several amino acids, including methionine and glycine. Consequently, the inhibition of DHFR leads to the depletion of these vital building blocks, arresting DNA synthesis and cell growth.[1][2]

Trimethoprim acts as a competitive inhibitor of DHFR, binding to the active site and preventing the binding of the natural substrate, DHF.[3][4] Its clinical utility is underpinned by its profound selectivity for the bacterial enzyme.

Quantitative Analysis of Trimethoprim's Selective Inhibition

The remarkable selectivity of trimethoprim is quantitatively demonstrated by comparing its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against bacterial and human DHFR. As summarized in the table below, trimethoprim exhibits significantly lower Ki and IC50 values for bacterial DHFR, indicating much tighter binding and more potent inhibition.

| Enzyme Source | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Escherichia coli DHFR | 0.165 nM | 20.4 nM | [3] |

| Escherichia coli DHFR | 6 pM (Kd) | - | [1][2] |

| Streptococcus pneumoniae DHFR | 0.08 nM | - | [5] |

| Human DHFR | 200 nM | 55.26 µM | [5][6] |

| Human DHFR | ~1-10 µM (Kd) | - | [2] |

Table 1: Comparative Inhibition of Bacterial and Human DHFR by Trimethoprim. This table highlights the substantial difference in the inhibitory potency of trimethoprim against bacterial and human DHFR. The significantly lower Ki and IC50 values for bacterial enzymes underscore the molecular basis of its selective antimicrobial action.

The Molecular Basis of Selectivity: A Structural Perspective

The profound difference in trimethoprim's affinity for bacterial versus human DHFR is rooted in key structural differences within the active site of the enzyme. X-ray crystallography studies of DHFR-trimethoprim complexes have provided invaluable insights into these molecular interactions.

Key Amino Acid Residues Dictating Selectivity

Several amino acid residues within the DHFR active site play a pivotal role in determining trimethoprim's binding affinity and selectivity. A comparison between the active sites of E. coli DHFR and human DHFR reveals critical substitutions that favor trimethoprim binding to the bacterial enzyme.

| Residue Position (E. coli numbering) | E. coli DHFR | Human DHFR | Role in Trimethoprim Selectivity |

| 28 | Leucine (Leu) | Isoleucine (Ile) | The bulkier isoleucine in human DHFR creates steric hindrance, disfavoring the optimal binding conformation of trimethoprim. The smaller leucine in E. coli DHFR provides a more accommodating pocket. |

| 30 | Tryptophan (Trp) | Phenylalanine (Phe) | The indole ring of tryptophan in E. coli DHFR forms favorable van der Waals interactions with the trimethoxybenzyl group of trimethoprim. The smaller phenyl ring of phenylalanine in human DHFR results in weaker interactions. |

| 51 | Glycine (Gly) | Proline-rich loop | The presence of a flexible glycine residue in E. coli DHFR allows for conformational adjustments that optimize trimethoprim binding. In human DHFR, a proline-rich loop in this region restricts the flexibility of the active site.[2] |

Table 2: Key Amino Acid Differences Conferring Trimethoprim Selectivity. This table outlines the critical amino acid substitutions between E. coli and human DHFR that are fundamental to the selective inhibition by trimethoprim.

Conformational Differences in the Bound State

The binding of trimethoprim induces distinct conformational changes in bacterial and human DHFR. In E. coli DHFR, the trimethoxybenzyl ring of trimethoprim binds in a hydrophobic pocket, adopting a conformation that maximizes favorable interactions with the surrounding residues. In contrast, the active site of human DHFR forces the trimethoxybenzyl ring into a less favorable orientation, leading to a weaker binding affinity.[7]

Caption: Logical flow of trimethoprim selectivity.

Experimental Protocols

The elucidation of the molecular basis for trimethoprim selectivity has relied on a combination of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

DHFR Enzyme Inhibition Assay

This assay is used to determine the inhibitory potency of a compound (e.g., trimethoprim) against DHFR by measuring the decrease in enzyme activity. The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[8][9]

Materials:

-

Purified recombinant DHFR (bacterial or human)

-

Dihydrofolic acid (DHF), substrate

-

NADPH, cofactor

-

Trimethoprim or other test inhibitors

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHF in a suitable buffer (e.g., assay buffer with a small amount of NaOH to aid dissolution).

-

Prepare a stock solution of NADPH in assay buffer.

-

Prepare a stock solution of trimethoprim in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the desired concentration of trimethoprim or the solvent control (for uninhibited reaction) to the wells.

-

Add a fixed concentration of NADPH to all wells.

-

Add a fixed concentration of purified DHFR enzyme to all wells except for the blank.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a fixed concentration of DHF to all wells.

-

Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[10]

-

Caption: Experimental workflow for a DHFR inhibition assay.

X-ray Crystallography of DHFR-Trimethoprim Complex

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise atomic interactions.

General Protocol:

-

Protein Expression and Purification:

-

Overexpress the target DHFR (bacterial or human) in a suitable expression system (e.g., E. coli).

-

Purify the protein to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

-

Crystallization:

-

Screen for crystallization conditions using various precipitants, buffers, and additives. This can be done by co-crystallization (crystallizing the protein in the presence of trimethoprim) or by soaking pre-formed apo-enzyme crystals in a solution containing trimethoprim.[11]

-

-

X-ray Diffraction Data Collection:

-

Mount a single, high-quality crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect the diffraction data as the crystal is rotated.[12]

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Build an atomic model of the protein-ligand complex into the electron density map.

-

Refine the model to improve its agreement with the experimental data.[13]

-

Site-Directed Mutagenesis

This technique is used to substitute specific amino acids in the DHFR protein to investigate their role in trimethoprim binding and selectivity.

General Protocol:

-

Mutagenesis:

-

Use a plasmid containing the gene for DHFR as a template.

-

Design primers containing the desired mutation.

-

Perform polymerase chain reaction (PCR) to introduce the mutation into the plasmid.[10]

-

-

Transformation and Sequencing:

-

Transform the mutated plasmid into competent E. coli cells.

-

Isolate the plasmid DNA and sequence the gene to confirm the presence of the desired mutation.

-

-

Protein Expression and Characterization:

-

Express and purify the mutant DHFR protein.

-

Characterize the enzymatic activity and trimethoprim inhibition of the mutant protein using the DHFR inhibition assay described above to assess the impact of the mutation.

-

Conclusion and Implications for Drug Development

The remarkable selectivity of trimethoprim for bacterial DHFR is a testament to the power of exploiting subtle structural differences between homologous enzymes in different species. The key determinants of this selectivity are a handful of amino acid residues within the active site that create a more favorable binding environment for trimethoprim in the bacterial enzyme. Understanding these molecular interactions at an atomic level has been crucial not only for explaining the efficacy and safety of trimethoprim but also for guiding the development of novel antifolate drugs.

The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the nuances of DHFR inhibition and to design next-generation antibiotics that can overcome emerging resistance mechanisms. As bacteria continue to evolve and acquire resistance to existing drugs, a deep understanding of the molecular basis of drug action and selectivity remains paramount in the ongoing battle against infectious diseases.

References

- 1. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trimethoprim binding to bacterial and mammalian dihydrofolate reductase: a comparison by proton and carbon-13 nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DHFR Enzyme Inhibition assay [bio-protocol.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Trimethoprim Resistance of Dihydrofolate Reductase Variants from Clinical Isolates of Pneumocystis jirovecii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein X-ray Crystallography: Principles & The Technique [proteinstructures.com]

- 13. researchgate.net [researchgate.net]

Trimethoprim Hydrochloride: A Technical Guide to its Pharmacokinetics and Pharmacodynamics for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of trimethoprim hydrochloride. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes to support further investigation and application of this well-established antibacterial agent.

Pharmacokinetics

Trimethoprim is a synthetic antibacterial agent that is well-absorbed orally and widely distributed throughout the body. Its pharmacokinetic profile is characterized by rapid absorption, moderate plasma protein binding, and excretion primarily through the kidneys.

Absorption

Following oral administration, trimethoprim is rapidly absorbed from the gastrointestinal tract. Peak serum concentrations are typically reached within 1 to 4 hours.

Distribution

Trimethoprim exhibits a wide volume of distribution, indicating extensive tissue penetration. It is approximately 44% bound to plasma proteins.

Metabolism

A small portion, around 10-20%, of an administered dose of trimethoprim is metabolized in the liver. The primary metabolic pathways involve oxidation and demethylation, with the major metabolites being the 1- and 3-oxides and the 3'- and 4'-hydroxy derivatives. The cytochrome P450 enzymes CYP2C9 and CYP3A4 are the main contributors to its biotransformation.

Excretion

The majority of trimethoprim is excreted unchanged in the urine through both glomerular filtration and tubular secretion. Approximately 50% to 60% of an oral dose is eliminated in the urine within 24 hours. The elimination half-life in adults with normal renal function ranges from 8 to 10 hours.

Table 1: Summary of Human Pharmacokinetic Parameters for this compound

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 1 - 4 hours | |

| Peak Serum Concentration (Cmax) | ~1.0 µg/mL (after a single 100 mg dose) | |

| Plasma Protein Binding | ~44% | |

| Volume of Distribution (Vd) | 1.2 - 2.0 L/kg | |

| Elimination Half-life (t½) | 8 - 10 hours | |

| Metabolism | 10 - 20% (hepatic) | |

| Primary Excretion Route | Renal (50-60% unchanged in 24h) | |

| Renal Clearance | 1.9 - 3.1 L/h |

Pharmacodynamics

Trimethoprim exerts its bacteriostatic or bactericidal effect by interfering with a crucial step in the bacterial folic acid synthesis pathway.

Mechanism of Action

Trimethoprim is a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, an essential precursor in the synthesis of purines, thymidine, and ultimately, bacterial DNA. By blocking this pathway, trimethoprim prevents bacterial replication. Trimethoprim exhibits a much higher affinity for bacterial DHFR than for the mammalian enzyme, which accounts for its selective toxicity.

Figure 1: Trimethoprim's inhibition of dihydrofolate reductase.

Antimicrobial Spectrum and Potency

Trimethoprim is active against a broad range of Gram-positive and Gram-negative bacteria. When used as a single agent, it is generally considered bacteriostatic. However, in combination with sulfamethoxazole, it often exhibits bactericidal activity due to the sequential blockade of two steps in the folate synthesis pathway. The potency of trimethoprim is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 2: Representative Minimum Inhibitory Concentrations (MIC) for Trimethoprim

| Organism | MIC Range (µg/mL) | Reference |

| Escherichia coli | 0.05 - >1024 | |

| Staphylococcus aureus | 0.12 - >1024 | |

| Streptococcus pneumoniae | 0.25 - 8 | |

| Haemophilus influenzae | 0.03 - 4 | |

| Klebsiella pneumoniae | 0.25 - >1024 |

Note: MIC values can vary significantly depending on the specific strain and the presence of resistance mechanisms.

Resistance Mechanisms

Bacterial resistance to trimethoprim can emerge through several mechanisms:

-

Alterations in the target enzyme: Mutations in the gene encoding dihydrofolate reductase can reduce the binding affinity of trimethoprim.

-

Overproduction of the target enzyme: Increased production of DHFR can overcome the inhibitory effect of the drug.

-

Acquisition of a resistant DHFR gene: Plasmids can carry genes that code for a trimethoprim-resistant variant of DHFR.

-

Reduced cell permeability: Changes in the bacterial cell wall can limit the uptake of trimethoprim.

-

Efflux pumps: Bacteria may acquire or upregulate pumps that actively transport trimethoprim out of the cell.

Experimental Protocols

Pharmacokinetic Study in a Rat Model

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in rats.

Figure 2: General workflow for a pharmacokinetic study.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals should be acclimated to the laboratory conditions for at least one week prior to the study.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile water or saline). For oral administration, a specific dose (e.g., 10 mg/kg) is delivered via gavage. For intravenous administration, the drug is infused through a cannulated vein.

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Sample Analysis (HPLC):

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) or by solid-phase extraction.

-

Chromatographic Conditions: A reversed-phase C18 column is commonly used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

-

Detection: UV detection at a wavelength of approximately 280 nm is suitable for trimethoprim quantification.

-

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Figure 3: Workflow for MIC determination by broth microdilution.

Methodology:

-

Prepare Materials:

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

This compound powder.

-

Bacterial isolate to be tested.

-

0.5 McFarland turbidity standard.

-

-

Prepare Trimethoprim Dilutions:

-

Prepare a stock solution of trimethoprim in a suitable solvent (e.g., sterile water with a small amount of acid to aid dissolution).

-

Perform two-fold serial dilutions of the stock solution in CAMHB directly in the microtiter plate to achieve the desired concentration range (e.g., 64 to 0.03 µg/mL).

-

-

Prepare Bacterial Inoculum:

-

From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculate the Microtiter Plate:

-

Add the diluted bacterial inoculum to each well containing the trimethoprim dilutions.

-

Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Read and Interpret Results:

-

The MIC is the lowest concentration of trimethoprim at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or using a microplate reader.

-

This guide provides a foundational understanding of this compound's pharmacokinetic and pharmacodynamic properties. For more specific applications and advanced research, it is recommended to consult the detailed guidelines from regulatory bodies such as the CLSI and EUCAST, as well as the primary scientific literature.

The Architecture of Innovation: A Technical Guide to the Synthesis of Trimethoprim Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim (TMP), a synthetic antibiotic, has long been a cornerstone in the treatment of bacterial infections, primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis.[1][2][3] The emergence of antimicrobial resistance necessitates the exploration of novel TMP derivatives with enhanced potency and broader spectrum of activity. This technical guide provides an in-depth overview of the synthesis of trimethoprim hydrochloride and its derivatives, focusing on detailed experimental protocols, quantitative data, and the underlying mechanisms of action.

Core Synthesis of Trimethoprim and Key Derivatives

The chemical structure of trimethoprim, 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, offers multiple sites for modification, primarily on the pyrimidine ring and the trimethoxybenzyl moiety.[4] The synthesis of TMP itself can be achieved through various routes, often starting from 3,4,5-trimethoxybenzaldehyde.[5]

General Synthetic Strategies

Several synthetic pathways have been developed for trimethoprim and its analogs. A common approach involves the condensation of a substituted benzaldehyde with a pyrimidine precursor.[5] Modifications to the benzyl ring are often introduced at the aldehyde stage, while alterations to the pyrimidine ring can be achieved by using different guanidine or urea analogs in the cyclization step.

One established method for synthesizing trimethoprim involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with a suitable active methylene compound, followed by reduction and cyclization with guanidine.[5]

Synthesis of Amide-Containing Trimethoprim Analogs

Recent research has focused on the synthesis of TMP analogs incorporating amide bonds to enhance their binding affinity to DHFR and introduce DNA-binding capabilities.[6][7][8] These derivatives have shown promise as potential multi-target agents.

A series of novel trimethoprim analogs containing an amide bond were synthesized with the aim of improving their biological activity.[6][7] The synthesis of these compounds often involves the coupling of a carboxylic acid derivative of the trimethoxybenzyl group with a substituted aminopyrimidine.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of selected trimethoprim derivatives, providing a comparative overview of their yields and key analytical data.

| Compound | Structure | Yield (%) | Melting Point (°C) | Reference |

| 1 | N-(2-Aminopyrimidin-5-yl)-3,4,5-Trimethoxybenzamide | 41.70 | - | [6] |

| 2 | N-(2-Aminopyrimidin-5-yl)-2-(3,4,5-Trimethoxyphenyl)Acetamide | 32.29 | - | [6] |

| 4 | N-(4-Aminophenyl)-3,4,5-Trimethoxybenzamide | 50.41 | - | [6] |

Table 1: Synthesis Yields of Amide-Containing Trimethoprim Analogs

| Compound | 1H NMR (MeOD) δ (ppm) | 13C NMR (MeOD) δ (ppm) | Reference |

| 1 | 7.98 (s, 2H, Pirym-H), 7.21 (d, 1H, Ar-H), 6.89 (d, 1H, Ar-H), 2.98 (s, 3H, OCH3), 2.85 (s, 3H, OCH3), 2.69 (s, 3H, OCH3) | 164.97 (CONH), 161.80 (1C), 159.27 (1C), 125.14 (2CH), 124.3 (1C), 123.14 (1C), 117.50 (2CH), 116.47 (1C), 114.59 (1C), 36.99 (1C, OCH3), 35.32 (1C, OCH3), 31.68 (1C, OCH3) | [6] |

| 2 | 7.95 (s, 2H, Pirym-H), 7.17 (d, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 2.88 (s, 6H, 2OCH3), 2.72 (s, 3H, OCH3), 2.54 (t, 2H, CH2), 2.50 (t, 2H, CH2) | 171.97 (CONH), 163.28 (2C), 159.04 (1C), 159.15 (1C), 155.53 (1C), 154.51 (1C), 124.87 (1CH), 123.45 (1CH), 117.52 (1CH), 116.24 (1CH), 107.56 (2CH), 61.11 (1C, OCH3), 56.61 (1C, OCH3), 44.70 (1C, OCH3), 35.78(1C, CH2), 30.74 (1C, CH2) | [6] |

Table 2: Spectroscopic Data for Selected Trimethoprim Analogs

Experimental Protocols

This section provides detailed methodologies for the synthesis of key trimethoprim derivatives.

General Procedure for the Synthesis of N-(Substituted)-3,4,5-Trimethoxybenzamides

A mixture of the appropriate substituted amine (1.0 eq) and 3,4,5-trimethoxybenzoyl chloride (1.1 eq) in a suitable solvent such as dichloromethane or pyridine is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of N-Trimethoprim Imide Derivatives on a Polymeric Chain

A two-step synthesis can be employed for creating polymeric derivatives of trimethoprim.[9]

Step 1: Preparation of N-substituted benzoyl amidyl trimethoprim. In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, place substituted benzoyl chloride (0.06 mol) and trimethoprim (0.06 mol) with a few drops of triethylamine (Et3N) in 25 ml of benzene.[9] The mixture is refluxed for 3-4 hours.[9] After completion, the solvent is removed, and the product is recrystallized from ethanol.[9]

Step 2: Preparation of poly[(N-acryl-N-substituted benzoyl)imidyl substituted Trimethoprim]. In a round-bottom flask with a magnetic stirrer, a mixture of poly(acryloyl chloride) (0.06 mol) and the N-substituted amidyl trimethoprim from the first step (0.06 mol) is combined with 1 ml of triethylamine (Et3N) in 25 ml of THF.[9] The mixture is refluxed for 6-7 hours.[9] After cooling, the solvent is removed, and the solid product is filtered and purified by dissolving in DMF and reprecipitating from water or acetone.[9]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for trimethoprim and its derivatives is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway in bacteria.[1][2][3] This inhibition prevents the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of nucleotides and some amino acids.[10][11] The depletion of THF ultimately leads to the cessation of DNA replication and cell division, resulting in a bacteriostatic effect.[2]

Caption: Inhibition of Dihydrofolate Reductase by Trimethoprim Derivatives.

Experimental and Synthetic Workflows

The following diagram illustrates a general workflow for the synthesis and evaluation of novel trimethoprim derivatives.

Caption: General Workflow for Synthesis and Evaluation of Trimethoprim Derivatives.

Conclusion

The synthetic versatility of the trimethoprim scaffold continues to provide a rich platform for the development of novel antibacterial agents. By exploring derivatives with modified functionalities, such as the introduction of amide bonds, researchers are paving the way for compounds with enhanced inhibitory activity against DHFR and potentially novel mechanisms of action. The detailed protocols and data presented in this guide serve as a valuable resource for scientists engaged in the design and synthesis of next-generation trimethoprim-based therapeutics to combat the growing threat of antimicrobial resistance.

References

- 1. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]

- 5. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Trimethoprim Hydrochloride in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of trimethoprim hydrochloride in various biological matrices using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

Trimethoprim is a bacteriostatic antibiotic primarily used in the treatment of urinary tract infections. It is often used in combination with sulfamethoxazole to enhance its antimicrobial activity. Accurate and reliable quantification of trimethoprim in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for ensuring therapeutic efficacy and safety. HPLC is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and reproducibility.[1][2][3][4][5] This document outlines three distinct HPLC methods for the determination of trimethoprim in plasma, urine, and other biological fluids.

Method 1: Simultaneous Quantification of Trimethoprim and Sulfamethoxazole in Human Plasma by HPLC-UV

This method is suitable for the simultaneous determination of trimethoprim and sulfamethoxazole in human plasma, a common requirement due to their frequent co-administration.[3][5]

Quantitative Data Summary

| Parameter | Trimethoprim | Sulfamethoxazole | Reference |

| Linearity Range | 0.25 - 5 µg/mL | 5 - 100 µg/mL | [3] |

| Limit of Quantification (LOQ) | 10 ng/mL | 50 ng/mL | [5] |

| Limit of Detection (LOD) | 0.2 µg/mL | 3 µg/mL | [3] |

| Recovery | >85% | >82% | [6] |

| Intra-day Precision (%RSD) | < 15% | < 15% | [3] |

| Inter-day Precision (%RSD) | < 15% | < 15% | [3] |

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

-

To 200 µL of plasma sample in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., antipyrine or sulfamethazine).[3][5]

-

Add 800 µL of 0.33 M perchloric acid to precipitate plasma proteins.[3]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 4500 rpm for 10 minutes.[3]

-

Carefully transfer the supernatant to a clean micro-vial.

-

Inject 150 µL of the supernatant into the HPLC system.[3]

2. HPLC-UV Conditions

-

Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1][5]

-

Mobile Phase: A mixture of phosphate buffer (0.1 M), acetonitrile, and methanol (e.g., 65:20:15 v/v/v), adjusted to a suitable pH (e.g., 6.2).[3][5]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection Wavelength: 225 nm.[3]

-

Injection Volume: 150 µL.[3]

-

Column Temperature: Ambient.

Workflow Diagram

Caption: Workflow for plasma sample preparation and HPLC-UV analysis.

Method 2: Simultaneous Quantification of Trimethoprim and Sulfamethoxazole in Dried Plasma and Urine Spots by HPLC-MS/MS

This method offers a high-throughput and sensitive approach for the analysis of trimethoprim and sulfamethoxazole in low-volume dried matrix spots, which is particularly advantageous in pediatric studies.[2]

Quantitative Data Summary

| Parameter | Trimethoprim (Dried Plasma) | Trimethoprim (Dried Urine) | Sulfamethoxazole (Dried Plasma/Urine) | Reference |

| Linearity Range | 100 - 50,000 ng/mL | 500 - 250,000 ng/mL | 1,000 - 500,000 ng/mL | [2] |

| Precision (%RSD) | < 15% | < 15% | < 15% | [2] |

| Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±15% | [2] |

Experimental Protocol

1. Sample Preparation (Dried Matrix Spots)

-

Spot a known volume (e.g., 10 µL) of plasma or urine onto a suitable collection card and allow it to dry completely.

-

Punch out a 6 mm disc from the dried spot.

-

Place the disc into a well of a 96-well plate.

-

Add 70 µL of an internal standard solution in methanol to each well.

-

Vortex the plate for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer 25 µL of the supernatant to another 96-well plate.

-

Add 75 µL of deionized water to each well.

-

Inject an aliquot into the HPLC-MS/MS system.[2]

2. HPLC-MS/MS Conditions

-

Column: C8 or Pentafluorophenyl (PFP) column (e.g., 2.1 x 50 mm, 3 µm).[2]

-

Mobile Phase A: Water with 0.1% formic acid.[2]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

-

Gradient Elution: A gradient from 5% to 45% Mobile Phase B over 3 minutes.[2]

-

Flow Rate: 0.75 mL/min.[2]

-

Injection Volume: 10 µL.[2]

-

Column Temperature: 30°C.[2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for trimethoprim, sulfamethoxazole, and the internal standard.

Workflow Diagram

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of protein precipitation and solid phase extraction clean-up procedure for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma by HPLC-DAD | Engineering and Technology For Sustainable Development [jst.vn]

In Vitro Susceptibility Testing of Trimethoprim: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro susceptibility testing of trimethoprim, a synthetic antibacterial agent. The information is designed to guide researchers, scientists, and professionals in the field of drug development in accurately assessing the efficacy of trimethoprim against various bacterial isolates. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Trimethoprim is a bacteriostatic antimicrobial agent that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid in bacteria.[1][2][3] Tetrahydrofolic acid is an essential precursor in the synthesis of purines, thymidine, and certain amino acids, which are necessary for bacterial DNA replication and protein synthesis.[4][5] Resistance to trimethoprim can emerge through several mechanisms, including mutations in the dihydrofolate reductase enzyme that reduce the binding affinity of the drug, or the acquisition of plasmids that encode for resistant forms of the enzyme.[3][5]

Accurate in vitro susceptibility testing is paramount for determining the potential clinical efficacy of trimethoprim against specific bacterial pathogens and for monitoring the emergence of resistance. The following sections detail the standardized methods for determining the minimum inhibitory concentration (MIC) and assessing susceptibility through disk diffusion.

Data Presentation: Interpretive Criteria for Trimethoprim

The following tables summarize the clinical breakpoints for trimethoprim as provided by CLSI and EUCAST. These values are essential for categorizing a bacterial isolate as susceptible, intermediate, or resistant.

Table 1: CLSI Interpretive Criteria for Trimethoprim MIC (μg/mL) [6][7]

| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacterales | ≤2 | 4 | ≥8 |

| Staphylococcus aureus | ≤2 | - | ≥4 |

| Haemophilus influenzae | ≤0.5 | 1 | ≥2 |

Table 2: CLSI Interpretive Criteria for Trimethoprim Disk Diffusion (Zone Diameter in mm) [6]

| Organism Group | Disk Content (µg) | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacterales | 5 | ≥16 | 11-15 | ≤10 |

| Staphylococcus aureus | 5 | ≥19 | 16-18 | ≤15 |

| Haemophilus influenzae | 5 | ≥16 | 11-15 | ≤10 |

Table 3: EUCAST Interpretive Criteria for Trimethoprim MIC (mg/L)

| Organism Group | Susceptible (S) | Resistant (R) |

| Enterobacterales | ≤2 | >4 |

| Staphylococcus aureus | ≤2 | >2 |

| Haemophilus influenzae | ≤0.5 | >1 |

Table 4: EUCAST Interpretive Criteria for Trimethoprim Disk Diffusion (Zone Diameter in mm) [8]

| Organism Group | Disk Content (µg) | Susceptible (S) | Resistant (R) |

| Enterobacterales | 5 | ≥17 | <17 |

| Staphylococcus aureus | 5 | ≥20 | <20 |

| Haemophilus influenzae | 5 | ≥19 | <19 |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of Trimethoprim in the bacterial folic acid synthesis pathway.

Caption: Key mechanisms of bacterial resistance to Trimethoprim.

Caption: Experimental workflow for the Broth Microdilution susceptibility test.

Caption: Experimental workflow for the Kirby-Bauer Disk Diffusion susceptibility test.

Experimental Protocols

Preparation of Trimethoprim Stock Solution

A high-concentration stock solution is prepared to facilitate the creation of a range of dilutions for susceptibility testing.

Materials:

-

Trimethoprim powder (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Sterile pipette tips

Procedure:

-

Accurately weigh the desired amount of trimethoprim powder. For a 10 mg/mL stock solution, weigh 10 mg of trimethoprim.

-

Dissolve the powder in an appropriate volume of DMSO. For a 10 mg/mL stock, dissolve 10 mg in 1 mL of DMSO.

-

Ensure the powder is completely dissolved by vortexing.

-

Aliquot the stock solution into sterile, single-use vials.

-

Store the stock solution at -20°C or below.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of trimethoprim that inhibits the visible growth of a bacterium.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolate to be tested

-

Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Trimethoprim Dilutions:

-

Perform serial two-fold dilutions of the trimethoprim stock solution in CAMHB directly in the microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

-

Include a growth control well (no trimethoprim) and a sterility control well (no bacteria).

-

-

Prepare Inoculum:

-

From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial suspension to each well of the microtiter plate, including the growth control well.

-

Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of trimethoprim at which there is no visible growth.

-

Compare the MIC value to the interpretive criteria in Tables 1 and 3 to determine if the isolate is susceptible, intermediate, or resistant.

-

The quality control strains must yield MICs within the acceptable ranges (see Table 5).

-

Disk Diffusion Method (Kirby-Bauer)

This qualitative method assesses the susceptibility of a bacterial isolate to trimethoprim by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

Materials:

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Trimethoprim disks (5 µg)

-

Bacterial isolate to be tested

-

Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Prepare Inoculum:

-

Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Inoculate Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

-

-

Apply Antibiotic Disk:

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply a 5 µg trimethoprim disk to the surface of the agar.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.

-

Compare the zone diameter to the interpretive criteria in Tables 2 and 4 to classify the isolate as susceptible, intermediate, or resistant.

-

The quality control strains must produce zone diameters within the acceptable ranges (see Table 5).

-

Quality Control

Regular quality control testing is essential to ensure the accuracy and reproducibility of susceptibility testing results.

Table 5: Quality Control Ranges for Trimethoprim

| Quality Control Strain | Method | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter Range (mm) |

| Escherichia coli ATCC 25922 | Broth Microdilution | 0.5 - 2 | - |

| Disk Diffusion | - | 21 - 28 | |

| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.25 - 1 | - |

| Haemophilus influenzae ATCC 49247 | Broth Microdilution | 0.12 - 0.5 | - |

| Disk Diffusion | - | 27 - 33 |

Note: Quality control ranges should be verified against the most current CLSI M100 or EUCAST documentation.[9][10]

References

- 1. goldbio.com [goldbio.com]

- 2. goldbio.com [goldbio.com]

- 3. EUCAST: Proposed revision of breakpoints for trimethoprim-sulfamethoxazole and trimethoprim. [eucast.org]

- 4. megumed.de [megumed.de]

- 5. treata.academy [treata.academy]

- 6. Interpretive criteria and quality control parameters for testing of susceptibilities of Haemophilus influenzae and Streptococcus pneumoniae to trimethoprim and trimethoprim-sulfamethoxazole. The Antimicrobial Susceptibility Testing OC Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. pid-el.com [pid-el.com]

- 10. iacld.com [iacld.com]

Application Notes and Protocols: Utilizing Trimethoprim in the Development of Antibiotic Resistance Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing trimethoprim as a model antibiotic to study the development and mechanisms of antimicrobial resistance (AMR). Trimethoprim's well-characterized mechanism of action and the diverse resistance strategies employed by bacteria make it an excellent tool for AMR research.

Introduction to Trimethoprim and its Role in Resistance Modeling

Trimethoprim is a synthetic bacteriostatic antibiotic that specifically inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is essential for the production of tetrahydrofolic acid, a precursor for the synthesis of nucleotides and ultimately DNA and RNA.[3][4] By blocking this step, trimethoprim effectively halts bacterial growth.[5] Its high affinity for bacterial DHFR over its mammalian counterpart allows for selective toxicity.[2]

The frequent use of trimethoprim, often in combination with sulfamethoxazole (co-trimoxazole), has led to the widespread development of resistance, making it a valuable model for studying the evolutionary and molecular dynamics of AMR.[2][3] Understanding the mechanisms by which bacteria become resistant to trimethoprim can provide insights into broader resistance trends and aid in the development of novel antimicrobial strategies.

Mechanisms of Trimethoprim Resistance

Bacteria have evolved several mechanisms to counteract the effects of trimethoprim. These can be broadly categorized as follows:

-

Target Modification: This is one of the most common resistance mechanisms.[6] It involves mutations in the chromosomal folA gene (which encodes DHFR) that alter the enzyme's structure, reducing its binding affinity for trimethoprim while still allowing it to bind its natural substrate, dihydrofolate.[6][7]

-

Acquisition of Resistant DHFR Genes: Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry dfr genes.[8] These genes encode for trimethoprim-resistant DHFR enzymes that are not inhibited by the antibiotic.[6][8] The presence of these genes is a strong predictor of phenotypic resistance.[9]

-

Antibiotic Efflux: Some bacteria possess efflux pumps that actively transport trimethoprim out of the cell, preventing it from reaching its target concentration at the DHFR enzyme.[6][10]

-

Overproduction of the Target Enzyme: An increase in the expression of the folA gene, often due to mutations in the promoter region, can lead to higher levels of DHFR.[7] This overproduction can overwhelm the inhibitory effect of the antibiotic.

Quantitative Data on Trimethoprim Resistance

The following tables summarize key quantitative data related to trimethoprim resistance, providing a basis for experimental design and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Trimethoprim

| Pathogen | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |

| Enterobacteriaceae | ≤8 | - | ≥16 |

| Coagulase-negative Staphylococci | ≤8 | - | ≥16 |

Data sourced from FDA guidelines.[6]

Table 2: Association Between Previous Trimethoprim Prescription and Resistance in E. coli from Pediatric Urine Samples

| Time Since Last Prescription | Adjusted Odds Ratio (95% CI) for Resistance |

| 1-14 days | 4.97 (2.60 to 9.49) |

| 15-28 days | 4.71 (1.83 to 12.16) |

| 29-84 days | 3.16 (1.63 to 6.13) |

This table illustrates the strong correlation between recent trimethoprim use and the likelihood of isolating a resistant organism.[11][12]

Table 3: Predictive Value of dfrA Gene Detection for Phenotypic Trimethoprim Resistance in Gram-Negative Urinary Isolates

| Metric | Value (%) |

| Sensitivity | 75.0 |

| Specificity | 96.9 |

| Positive Predictive Value (PPV) | 93.8 |

| Negative Predictive Value (NPV) | 86.1 |

This data highlights the utility of molecular diagnostics in predicting trimethoprim resistance.[9]

Experimental Protocols for Studying Trimethoprim Resistance

The following protocols provide detailed methodologies for key experiments in trimethoprim resistance modeling.

Protocol for Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial isolate(s) of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Trimethoprim stock solution (e.g., 1280 µg/mL)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Sterile pipette tips and reservoirs

Procedure:

-

Prepare Bacterial Inoculum:

-

Aseptically pick 3-5 colonies of the test organism from an overnight culture on a non-selective agar plate.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Prepare Trimethoprim Dilutions:

-

Create a serial two-fold dilution of the trimethoprim stock solution in CAMHB across the wells of the 96-well plate. For example, for a final concentration range of 0.25 to 128 µg/mL, add 50 µL of CAMHB to wells 2 through 11. Add 100 µL of the appropriate trimethoprim working solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 50 µL from well 10. Well 11 serves as a positive growth control (no antibiotic), and well 12 as a negative control (no bacteria).

-

-

Inoculate the Plate:

-

Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 100 µL per well.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determine the MIC:

-

The MIC is the lowest concentration of trimethoprim at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by using a microplate reader.

-

Protocol for PCR-Based Detection of dfrA Resistance Genes

This protocol describes a method for detecting the presence of dfrA genes, which are commonly associated with trimethoprim resistance.

Materials:

-

Bacterial DNA extract

-

dfrA-specific forward and reverse primers (sequences should be obtained from relevant literature for the specific dfrA variants of interest)

-

PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

-

Nuclease-free water

-

Thermocycler

-

Gel electrophoresis equipment (agarose, TBE buffer, DNA stain)

-

Positive control (DNA from a known dfrA-positive strain)

-

Negative control (nuclease-free water)

Procedure:

-

Prepare the PCR Reaction Mixture:

-

In a sterile PCR tube, combine the following components for a 25 µL reaction:

-

12.5 µL of 2x PCR master mix

-

1 µL of forward primer (10 µM)

-